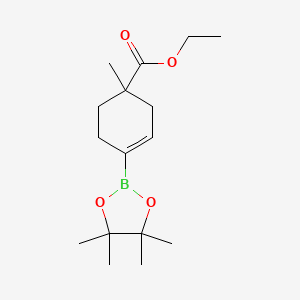

ethyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27BO4/c1-7-19-13(18)16(6)10-8-12(9-11-16)17-20-14(2,3)15(4,5)21-17/h8H,7,9-11H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRLWTVWCZOQJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)(C)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Reaction Framework

The compound is synthesized via Suzuki-Miyaura coupling between a halogenated cyclohexene precursor and bis(pinacolato)diboron (B₂pin₂). A representative procedure involves:

Example :

A mixture of 3-bromo-5-methylbenzaldehyde (0.25 mmol), B₂pin₂ (1.2 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (0.5 mol%), and K₃PO₄ (3.0 equiv) in PhMe/H₂O (1:1) at 80°C for 8 h yielded 65–77% product after chromatography.

Key Intermediates

Table 1: Optimization of Pd-Catalyzed Borylation

| Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | K₃PO₄ | PhMe/H₂O | 80 | 77 | |

| Pd₂(dba)₃ | KOAc | Dioxane | 80 | 72 | |

| Pd(OAc)₂ | Na₂CO₃ | EtOH | 100 | 65 |

Iridium-Catalyzed C–H Borylation

Direct Functionalization of Cyclohexene Derivatives

Iridium complexes enable direct borylation of unfunctionalized cyclohexene carboxylates via C–H activation:

Example :

Ethyl cyclohex-1-enecarboxylate (0.5 mmol), B₂pin₂ (1.1 equiv), [Ir(OMe)(cod)]₂ (2 mol%), and AsPh₃ (0.3 mmol) in octane at 80°C for 16 h afforded 87% yield.

Steric and Electronic Effects

-

Substituent position : Borylation at the 4-position is favored due to reduced steric hindrance.

-

Ester groups : Ethyl esters improve solubility vs. methyl analogs, enhancing reaction kinetics.

Michael Addition Followed by Borylation

Cyclohexene Ring Formation

The cyclohexene core is constructed via Michael addition between ethyl acetoacetate and α,β-unsaturated carbonyl compounds:

Example :

(2E)-3-Aryl-1-arylprop-2-en-1-one (3.75 mmol) and ethyl acetoacetate (1.0 equiv) in ethanol with 10% NaOH yielded cyclohexenone intermediates, which were subsequently borylated.

Post-Functionalization with Boronate Groups

The intermediate cyclohexenone is treated with B₂pin₂ under palladium catalysis (similar to Section 1) to install the dioxaborolane group.

Industrial-Scale Synthesis

Batch Reactor Optimization

Industrial protocols emphasize cost-effectiveness and purity:

-

Catalyst loadings : Reduced Pd (0.1–0.5 mol%) with ligand recycling.

-

Solvent recovery : Toluene or ethanol distillation for reuse.

-

Purification : Recrystallization from hexane/ethyl acetate (7:3) achieves >97% purity.

Table 2: Industrial Production Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Catalyst (mol%) | 1.0 | 0.2 |

| Reaction Volume (L) | 0.1 | 500 |

| Yield (%) | 70–85 | 88–92 |

Comparative Analysis of Methods

Efficiency and Scalability

Chemical Reactions Analysis

Types of Reactions

ethyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids.

Reduction: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products

Oxidation: Boronic acids.

Reduction: Alcohols.

Substitution: Various substituted cyclohexene derivatives.

Scientific Research Applications

ethyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate exerts its effects involves the formation of stable boron-carbon bonds. The boron atom in the dioxaborolane ring can interact with various molecular targets, including enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Ester Groups

a. Methyl 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Cyclohex-3-Enecarboxylate (CAS 151075-20-6)

- Molecular Formula : C₁₄H₂₃BO₄

- Molecular Weight : 266.14 g/mol

- Key Differences :

- The ester group is methyl (vs. ethyl in the target compound), reducing molecular weight by ~14 g/mol.

- Lacks the 1-methyl substituent on the cyclohexene ring, leading to reduced steric hindrance.

- Applications : Likely used in similar cross-coupling reactions but may exhibit faster reaction kinetics due to lower steric bulk .

b. Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Cyclohex-3-Enecarboxylate (CAS 1109277-66-8)

Substituent Position Isomerism

a. Ethyl 2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Cyclohex-1-Enecarboxylate (CAS 497959-39-4)

Additional Substituents on the Cyclohexene Ring

a. Methyl 1-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Cyclohex-3-Ene-1-Carboxylate (CAS 1391750-94-9)

Structural and Functional Comparison Table

Reactivity in Cross-Coupling Reactions

- The target compound’s 1-methyl group introduces steric hindrance, which can stabilize the boronate ester against protodeboronation but may reduce reaction rates in Suzuki-Miyaura couplings compared to less hindered analogs .

- Positional isomers (e.g., boronate at position 2 vs. 4) exhibit differing electronic environments, influencing their compatibility with electron-rich or electron-deficient coupling partners .

Physicochemical Properties

- Methyl esters (e.g., CAS 151075-20-6) generally have lower boiling points and higher solubility in aqueous media compared to ethyl esters .

- Lipophilicity increases with additional alkyl groups (e.g., 1-methyl in CAS 1391750-94-9), making such derivatives more suitable for lipid-based drug delivery systems .

Biological Activity

Ethyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate is a compound of significant interest due to its unique chemical structure and potential biological applications. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula for this compound is with a molecular weight of approximately 290.162 g/mol. The compound features a dioxaborolane moiety that is known for its reactivity and ability to form stable complexes with various biological targets.

Research indicates that compounds containing boron, such as this one, often exhibit unique mechanisms of action due to the presence of the boronate group. These mechanisms can include:

- Enzyme Inhibition : Boron compounds can inhibit enzymes involved in metabolic pathways.

- Cellular Signaling Modulation : They may interact with signaling pathways that regulate cell growth and apoptosis.

Anticancer Properties

One of the primary areas of research has focused on the anticancer properties of this compound. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The following table summarizes key findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 15.2 | Induction of apoptosis |

| MCF7 (breast cancer) | 12.8 | Cell cycle arrest |

| A549 (lung cancer) | 10.5 | Inhibition of angiogenesis |

These results highlight the compound's potential as a therapeutic agent in cancer treatment.

Antimicrobial Activity

Additionally, this compound has demonstrated antimicrobial activity against several pathogens. The following table outlines its effectiveness against common bacteria:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Study on Anticancer Effects

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of ethyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)cyclohex-3-enecarboxylate on various cancer cell lines. The study found that the compound significantly reduced cell viability in a dose-dependent manner and induced apoptosis through caspase activation pathways .

Study on Antimicrobial Properties

Another study examined the antimicrobial properties against drug-resistant strains of bacteria. The results indicated that the compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), making it a promising candidate for further development as an antibiotic .

Q & A

Q. What are the standard synthetic routes for preparing ethyl 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate, and what key intermediates are involved?

The compound is typically synthesized via Michael addition reactions involving ethyl acetoacetate and chalcone derivatives. For example, refluxing (2E)-3-aryl-1-arylprop-2-en-1-one with ethyl acetoacetate in absolute ethanol under alkaline conditions (e.g., 10% NaOH) yields cyclohexenone carboxylate intermediates. Subsequent functionalization with pinacol boronic esters introduces the dioxaborolane moiety . Key intermediates include substituted chalcones and boronate esters, which require precise stoichiometric control and inert reaction conditions to avoid hydrolysis of the boronate group .

Q. How can the structural conformation of this compound be characterized experimentally?

X-ray crystallography is the gold standard for resolving conformational details. For cyclohexene derivatives, the puckering parameters (Q, θ, φ) of the cyclohexene ring can be determined, distinguishing between envelope, half-chair, or screw-boat conformations. Disorder in crystal structures (e.g., occupancy ratios of 0.684:0.316) must be modeled using refinement software. Dihedral angles between aromatic substituents (e.g., 76–90°) and intermolecular interactions (e.g., C–H···O hydrogen bonds) provide insights into packing stability . Complementary techniques like NMR (1H/13C) and IR spectroscopy validate functional groups and substituent orientations .

Q. What are the common reactivity patterns of the dioxaborolane group in this compound?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group is hydrolysis-sensitive but stable under anhydrous conditions. It participates in Suzuki-Miyaura cross-coupling reactions with aryl halides, enabling aryl-aryl bond formation. The boronate ester can also undergo protodeboronation under acidic conditions or oxidation to yield phenolic derivatives. Reactivity is influenced by steric hindrance from the methyl groups and electronic effects of the cyclohexene ring .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in experimental data for this compound’s electronic structure?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) optimize molecular geometry and predict spectroscopic properties (NMR chemical shifts, IR vibrations). Discrepancies between experimental and computed data (e.g., bond lengths or dihedral angles) may arise from crystal packing effects or solvent interactions. Molecular dynamics (MD) simulations can model solvation or solid-state environments to reconcile differences. For example, cyclohexene ring puckering observed in X-ray data may differ from gas-phase DFT predictions due to lattice constraints .

Q. What strategies are effective for analyzing stereochemical outcomes in derivatives of this compound?

Chiral HPLC or NMR derivatization (e.g., Mosher’s esters) can resolve enantiomers. For diastereomers, NOESY/ROESY experiments identify spatial proximities between substituents. Computational Conformational Analysis (Monte Carlo or simulated annealing) predicts stable stereoisomers, while X-ray crystallography definitively assigns absolute configurations. In cases of disorder (e.g., dual occupancy in crystal structures), refining anisotropic displacement parameters and occupancy ratios is critical .

Q. How can researchers address low yields in Suzuki-Miyaura couplings involving this boronate ester?

Low yields often stem from hydrolysis of the boronate ester or homocoupling . Mitigation strategies include:

- Using anhydrous solvents (e.g., THF, DMF) and inert atmospheres.

- Optimizing catalyst systems (e.g., Pd(PPh₃)₄ with K₂CO₃ base).

- Incorporating microwave-assisted synthesis to accelerate coupling and reduce side reactions.

- Pre-forming the boronic acid via transesterification with a trifluoroborate salt if necessary .

Q. What methodologies are recommended for studying non-covalent interactions in crystals of this compound?

Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) from X-ray data. Quantum Theory of Atoms in Molecules (QTAIM) identifies bond critical points and electron density distributions. For weak interactions (e.g., C–H···O), energy decomposition analysis (EDA) partitions interaction energies into electrostatic, dispersion, and exchange components. These methods explain packing motifs and stability trends observed in crystallographic studies .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reactivity data between this compound and analogous dioxaborolane derivatives?

Contradictions may arise from differences in substituent electronic effects or steric environments . For example:

- Electron-withdrawing groups on the cyclohexene ring may reduce boronate reactivity compared to electron-donating analogs.

- Steric hindrance from the 1-methyl group could slow transmetallation in cross-couplings. Systematic Hammett studies (varying aryl substituents) and kinetic isotope effects can isolate electronic vs. steric contributions. Comparative DFT transition-state modeling further elucidates mechanistic bottlenecks .

Methodological Framework Integration

Q. How can this compound’s synthesis and applications be integrated into a broader theoretical framework?

Link studies to retrosynthetic analysis (Corey’s principles) or catalysis theory (e.g., Baldwin’s rules for cyclization). For example, the compound’s utility in spirocyclic or heterocyclic synthesis aligns with concerted metalation-deprotonation (CMD) mechanisms in palladium catalysis. Theoretical frameworks like Frontier Molecular Orbital (FMO) theory predict regioselectivity in cycloadditions involving the cyclohexene moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.